molecular formula C18H24ClN3O2 B5752252 1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE

1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE

Cat. No.: B5752252
M. Wt: 349.9 g/mol
InChI Key: XXXXWBVHXOLNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE is a complex organic compound that features a piperazine and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . The reaction yields protected piperazines, which can then be deprotected using reagents like PhSH (thiophenol) to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and piperidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE is unique due to its specific combination of piperazine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c1-14(23)20-7-5-15(6-8-20)18(24)22-11-9-21(10-12-22)17-4-2-3-16(19)13-17/h2-4,13,15H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXXWBVHXOLNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.